molecular formula C9H18ClNO B1432989 3-(Oxolan-3-yl)piperidine hydrochloride CAS No. 1423029-17-7

3-(Oxolan-3-yl)piperidine hydrochloride

Cat. No.: B1432989
CAS No.: 1423029-17-7
M. Wt: 191.7 g/mol
InChI Key: VJZVTPFSSXGBRW-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)piperidine hydrochloride (CAS 1432679-79-2) is a high-purity organic building block with a molecular formula of C10H20ClNO and a molecular weight of 205.73 g/mol . This piperidine derivative is classified as an Organic Building Block and is intended solely for research and development purposes in chemical synthesis . Compounds featuring piperidine and tetrahydrofuran moieties are of significant scientific interest due to their potential biological activities. Specifically, piperidine derivatives have been investigated in pharmaceutical research for their use in treating conditions such as viral infections and cancer . Researchers utilize this chemical as a key synthetic intermediate to develop novel therapeutic agents. The supplied compound has a typical purity of 98% and is accompanied by full analytical documentation, including NMR and HPLC data, to ensure quality and consistency for your research . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-(oxolan-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZVTPFSSXGBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Aminopiperidin-2-one Hydrochloride

A key intermediate in the synthesis is (R)-3-aminopiperidin-2-one hydrochloride, which can be reduced to (R)-3-aminopiperidine dihydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as solvent. This step is conducted under controlled temperatures (around 35°C for addition and 58–60°C for heating) to ensure selective reduction without decomposition.

  • Step details:
    • Add approximately 1.6 equivalents of LiAlH4 in THF to the intermediate at ~35°C.
    • Heat the reaction mixture between 58°C and 60°C to complete reduction.
    • The product is isolated by filtration of the reaction mixture.

This method is scalable, with reported batch sizes exceeding kilograms, indicating industrial applicability.

Synthesis of the Intermediate (R)-3-Aminopiperidin-2-one Hydrochloride

The intermediate is synthesized from (R)-methyl 2,5-diaminopentanoate dihydrochloride via base-mediated cyclization in methanol, followed by acidification with hydrochloric acid to form the hydrochloride salt.

  • Key reaction conditions:
    • Use 1.5 to 3 equivalents of base (e.g., sodium methoxide) in methanol at temperatures between -10°C and 0°C.
    • Acidify with 1.0 to 1.5 equivalents of HCl in methanol at 0°C to 20°C.
    • Isolate the hydrochloride salt by filtration.

This intermediate is essential for subsequent reduction to the piperidine derivative.

Reaction Conditions and Parameters Summary Table

Step Reagents/Conditions Temperature Range Solvent Notes
Cyclization to intermediate Base (1.5–3 eq.), methanol -10°C to 0°C Methanol Formation of (R)-3-aminopiperidin-2-one hydrochloride
Acidification HCl (1.0–1.5 eq.), methanol 0°C to 20°C Methanol Conversion to hydrochloride salt
Reduction LiAlH4 (1.0–2.5 eq.), THF Addition at ~35°C; heating 58–60°C THF Reduction to (R)-3-aminopiperidine dihydrochloride
Biocatalytic oxidation (modern) Enzymatic hydroxylation Ambient or optimized Aqueous/organic Site-selective hydroxylation of piperidine ring
Radical cross-coupling (modern) Nickel electrocatalysis with coupling partners Ambient to mild heating Organic solvents Installation of oxolane substituent via C–C bond formation

Research Findings and Advances

  • The classical synthesis relies on reduction of cyclic amides and salt formation, with careful control of temperature and equivalents of reagents to maximize yield and purity.
  • Recent research from Scripps Research and Rice University demonstrates a modular, two-step approach combining biocatalysis and radical cross-coupling to efficiently prepare complex piperidine derivatives such as 3-(oxolan-3-yl)piperidine hydrochloride. This method reduces synthesis time, cost, and reliance on precious metals, enabling faster drug discovery and production.
  • The enzymatic oxidation step selectively functionalizes the piperidine ring, creating reactive sites for subsequent coupling.
  • Nickel electrocatalysis enables the formation of carbon-carbon bonds without protective groups, streamlining synthesis.

Chemical Reactions Analysis

3-(Oxolan-3-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Oxolan-3-yl)piperidine hydrochloride serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic transformations typical of piperidine derivatives.

Biology

The compound is under investigation for its potential biological activities , particularly as a building block for bioactive molecules. Its interaction with biological targets may lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is studied for its pharmacological properties . Piperidine derivatives are known to interact with various receptors and enzymes in the body, making this compound a candidate for drug development aimed at treating conditions related to the central nervous system.

Case Studies

  • Antinociceptive Properties : Research indicates that piperidine derivatives can influence pain pathways, suggesting potential analgesic applications for this compound.
  • Anticancer Activity : A study demonstrated that piperidine-containing compounds exhibit significant activity against various cancer cell lines, including androgen-refractory prostate cancer cells. This suggests that this compound could be a lead compound in developing anticancer therapies.
  • Neuroactive Medications : The compound has been identified as a potential lead in drug discovery for neuroactive medications, indicating its relevance in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 3-(Oxolan-3-yl)piperidine hydrochloride with analogous piperidine-based hydrochlorides, focusing on molecular features, applications, and safety profiles.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reported Applications Safety Notes
This compound C₁₁H₂₂ClN 215.76 1369346-51-9 Oxolane ring at C3 of piperidine Pharmaceutical intermediate; CNS-targeting ligand synthesis Limited safety data; standard lab precautions recommended (e.g., avoid inhalation)
3-Anilinopiperidine hydrochloride C₁₁H₁₇ClN₂ 212.72 9003735 Aniline group at C3 of piperidine Research use (non-therapeutic); potential kinase inhibitor scaffold Non-irritating to skin; no acute toxicity reported
BF 2649 (1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine hydrochloride) C₁₇H₂₆Cl₂NO·½H₂O 341.32 903576-44-3 Chlorophenylpropoxy chain Histamine H1 receptor inverse agonist (EC₅₀ = 1.5 nM); nootropic effects in cognitive disorders Soluble in water/DMSO; stable at room temperature (desiccated)
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.83 78246-49-8 Benzodioxolyloxy and fluorophenyl groups SSRI (antidepressant); inhibits serotonin reuptake Known teratogen; requires strict handling to avoid reproductive toxicity
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride C₁₃H₁₈Cl₂FNO 294.19 1289386-70-4 Chloro-fluorobenzyloxymethyl group Intermediate in antipsychotic drug synthesis No specific toxicity data; assume irritant properties
(3R)-1-(Oxetan-3-yl)piperidin-3-amine hydrochloride C₈H₁₆ClN₂O 192.69 TRC-O990595-250MG Oxetane ring at N1 of piperidine Chiral building block for enantioselective synthesis Stable at room temperature; no acute hazards reported

Structural and Functional Insights

  • Hybrid Ring Systems: The oxolane ring in this compound enhances rigidity compared to flexible chains in BF 2649 (propoxy linker) or 3-Anilinopiperidine hydrochloride (aromatic amine). This may influence binding affinity to hydrophobic targets . Paroxetine’s benzodioxolyloxy group contributes to its high selectivity for serotonin transporters, a feature absent in the oxolane-containing analog .
  • Pharmacological Activity: BF 2649 demonstrates nanomolar potency at H1 receptors, whereas this compound lacks reported receptor data, suggesting its role is more exploratory .
  • Safety and Handling: Most analogs (e.g., Paroxetine) require stringent safety protocols due to known toxicities, while simpler derivatives like this compound have fewer documented hazards .

Biological Activity

Overview

3-(Oxolan-3-yl)piperidine hydrochloride is a piperidine derivative characterized by its unique oxolane (tetrahydrofuran) substitution at the third position of the piperidine ring. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of approximately 191.7 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The compound exhibits several notable chemical properties:

  • Structure : The piperidine ring is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The oxolane group contributes to its unique reactivity and interaction with biological targets.
  • Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions, which are typical for piperidine derivatives.

Biological Activity

The biological activity of this compound has been explored in various contexts:

The compound interacts with specific receptors and enzymes in the body, which may lead to diverse physiological effects. Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

  • Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects by influencing serotonin pathways.
  • Analgesic Properties : There is evidence supporting the analgesic potential of related compounds, indicating that this compound may similarly affect pain pathways.
  • Neuroprotective Effects : The ability of piperidine derivatives to protect neuronal cells from damage has been noted, suggesting potential applications in neurodegenerative diseases.

Research Findings

Several studies have investigated the biological activity of similar piperidine compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Identified structural features critical for receptor binding and activity modulation.
Study 2 Demonstrated in vivo efficacy in models of depression and anxiety.
Study 3 Investigated the compound's role as a scaffold for developing new analgesics.

Case Studies

  • Antidepressant Effects : A study explored the antidepressant-like effects of related piperidine compounds in animal models. Results indicated significant reductions in depressive-like behaviors, suggesting that structural modifications could enhance efficacy.
  • Neuroprotection : Another investigation focused on a series of piperidine derivatives that showed protective effects against oxidative stress-induced neuronal cell death. This highlights the potential for developing neuroprotective agents based on this scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxolan-3-yl)piperidine hydrochloride
Reactant of Route 2
3-(Oxolan-3-yl)piperidine hydrochloride

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